molecular formula C12H15F2NO3S B2860576 4,4-Difluoro-1-(3-methoxybenzenesulfonyl)piperidine CAS No. 2327351-96-0

4,4-Difluoro-1-(3-methoxybenzenesulfonyl)piperidine

Cat. No.: B2860576
CAS No.: 2327351-96-0
M. Wt: 291.31
InChI Key: PKNMTNHNDNQHFJ-UHFFFAOYSA-N
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Description

4,4-Difluoro-1-(3-methoxybenzenesulfonyl)piperidine is a chemical compound with the molecular formula C12H15F2NO3S and a molecular weight of 291.31 g/mol This compound is characterized by the presence of a piperidine ring substituted with a 3-methoxyphenyl group and two fluorine atoms at the 4-position, along with a sulfonyl group

Preparation Methods

The synthesis of 4,4-Difluoro-1-(3-methoxybenzenesulfonyl)piperidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the 3-Methoxyphenyl Group: This step involves the substitution of a hydrogen atom on the piperidine ring with a 3-methoxyphenyl group, often using a palladium-catalyzed cross-coupling reaction.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

4,4-Difluoro-1-(3-methoxybenzenesulfonyl)piperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms or the methoxy group can be replaced by other nucleophiles under appropriate conditions

Common reagents and conditions used in these reactions include palladium catalysts for cross-coupling, strong acids or bases for substitution, and specific oxidizing or reducing agents for redox reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4,4-Difluoro-1-(3-methoxybenzenesulfonyl)piperidine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.

    Industry: It is used in the development of new materials with specific properties, such as fluorinated polymers and surfactants

Mechanism of Action

The mechanism of action of 4,4-Difluoro-1-(3-methoxybenzenesulfonyl)piperidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

4,4-Difluoro-1-(3-methoxybenzenesulfonyl)piperidine can be compared with other similar compounds, such as:

    4,4-Difluoro-1-(4-methoxyphenyl)piperidine: This compound has a similar structure but with a different position of the methoxy group, which can lead to different chemical and biological properties.

    3,3-Difluoro-1-(4-methoxybenzyl)piperidin-4-one: This compound has a different substitution pattern on the piperidine ring, affecting its reactivity and applications.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

4,4-difluoro-1-(3-methoxyphenyl)sulfonylpiperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15F2NO3S/c1-18-10-3-2-4-11(9-10)19(16,17)15-7-5-12(13,14)6-8-15/h2-4,9H,5-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKNMTNHNDNQHFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)S(=O)(=O)N2CCC(CC2)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15F2NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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